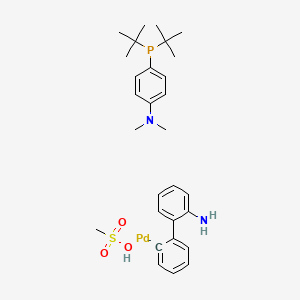

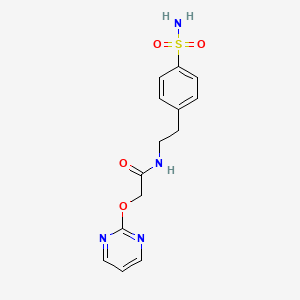

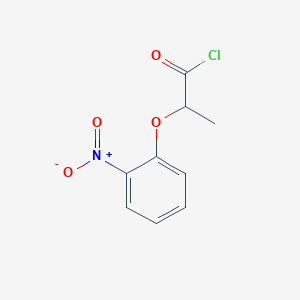

![molecular formula C17H16N2O3 B2968127 methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate CAS No. 477543-83-2](/img/structure/B2968127.png)

methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction . For instance, N - (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1 H -indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives .科学的研究の応用

Corrosion Inhibition

Methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate and its derivatives have been studied for their corrosion inhibitive properties. The compounds were found effective in inhibiting the corrosion of N80 steel in hydrochloric acid solution, demonstrating high inhibition efficiency that increased with the concentration of the inhibitors. These inhibitors are mixed type, showing both anodic and cathodic inhibition characteristics. The inhibitory action is supported by a variety of techniques including weight loss measurement, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), Fourier transform infrared (FTIR), UV-visible spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM). Quantum chemical calculations provided further insights into the inhibitor efficiency, correlating the experimental findings with molecular structures (Yadav et al., 2016).

Fluorescence Probe Synthesis

Research into the fluorescence properties of benzimidazole derivatives, including compounds related to methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate, has shown potential applications in creating fluorescent probes. A specific compound was synthesized and demonstrated to coordinate with Zn2+, resulting in strong fluorescence. This capability suggests utility in the development of fluorescent markers and probes for various analytical and diagnostic applications, with significant fluorescence quantum yield and Stokes shift reported (Zheng Wen-yao, 2012).

Antitumor Activity

Derivatives of methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate have been synthesized and evaluated for antitumor activity. Notably, compounds with hydroxyl substitutions demonstrated significant anticancer effects against various cancer cell lines. The presence of hydroxyl groups, especially in specific positions on the phenyl ring, was crucial for enhancing inhibitory activity against cancer cells. This research indicates the potential of these compounds in developing new anticancer agents (Li et al., 2014).

Antibacterial and Antifungal Activities

Investigations into the antibacterial and antifungal effects of benzimidazole derivatives have identified compounds with significant activity against various microorganisms. These compounds, related to methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate, have shown potential as new agents for combating infectious diseases, with some derivatives displaying strong inhibitory effects against both bacteria and fungi (Salahuddin et al., 2017).

特性

IUPAC Name |

methyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-21-17(20)11-19-15-10-6-5-9-14(15)18-16(19)12-22-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOLPEIYEKWLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

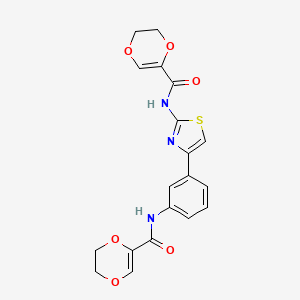

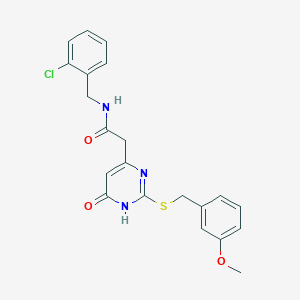

![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2968048.png)

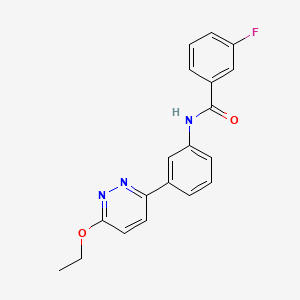

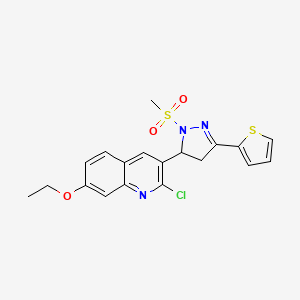

![{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2968056.png)

![(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete](/img/structure/B2968057.png)

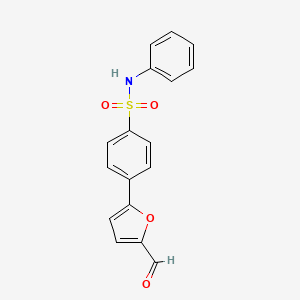

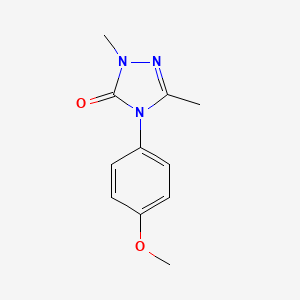

![(Z)-8-(pyridin-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2968060.png)